N4,2-Dimethylpyrimidine-4,5-diamine
Description
N⁴,2-Dimethylpyrimidine-4,5-diamine is a pyrimidine derivative featuring methyl substituents at the N⁴ (position 4) and 2-position of the pyrimidine ring. Pyrimidine-diamines are widely studied for their biological activities, particularly in anticancer research, due to their role as bioisosteres of adenine and interactions with kinase enzymes .
Properties
CAS No. |
15996-50-6 |
|---|---|
Molecular Formula |
C6H10N4 |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-N,2-dimethylpyrimidine-4,5-diamine |
InChI |
InChI=1S/C6H10N4/c1-4-9-3-5(7)6(8-2)10-4/h3H,7H2,1-2H3,(H,8,9,10) |
InChI Key |
HQRXOLPUVIGJHI-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=N1)NC)N |
Canonical SMILES |
CC1=NC=C(C(=N1)NC)N |
Synonyms |
4,5-Pyrimidinediamine, N4,2-dimethyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The substituents on the pyrimidine ring critically influence physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Properties of Pyrimidine-diamine Derivatives
Physicochemical Properties
- Solubility: Chloro-substituted derivatives (e.g., 2-Chloro-6-methylpyrimidine-4,5-diamine) are typically DMSO-soluble , whereas methyl groups in the target compound may increase solubility in non-polar solvents.
- Stability : Methyl groups at N⁴ and 2-position likely enhance steric protection against degradation compared to reactive chloro analogs.
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